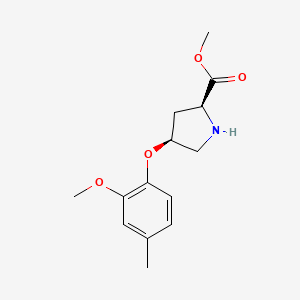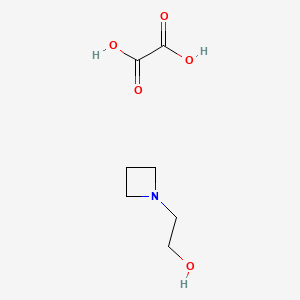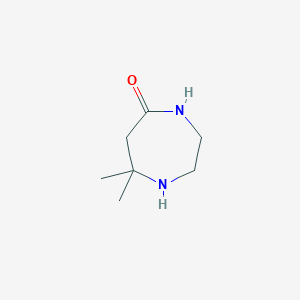
Methyl (2S,4S)-4-(2-methoxy-4-methylphenoxy)-2-pyrrolidinecarboxylate
Descripción general
Descripción
Methyl (2S,4S)-4-(2-methoxy-4-methylphenoxy)-2-pyrrolidinecarboxylate, commonly referred to as MMPP, is an organic compound with a wide range of applications in scientific research. MMPP is a chiral compound, meaning it has two distinct forms, each of which has different effects on the body. It has been studied extensively in the laboratory, and its potential applications are numerous.
Aplicaciones Científicas De Investigación
Photochemical Reactions and Molecular Transformations : Research by Sugiyama et al. (1981) and Sugiyama et al. (1982) investigates the photochemical reactions of related compounds, highlighting the potential of these substances in studying photoreactions in organic chemistry. These studies could provide insights into the photochemical properties of Methyl (2S,4S)-4-(2-methoxy-4-methylphenoxy)-2-pyrrolidinecarboxylate (Sugiyama et al., 1981) (Sugiyama et al., 1982).
Synthesis and Characterization : The work by Ghelfi et al. (2003) and Bellesia et al. (2001) explores the synthesis of pyrrolidinones and pyrrolin-2-ones, which are closely related to the compound . This research is crucial for understanding the methods and processes involved in the synthesis of complex organic compounds (Ghelfi et al., 2003) (Bellesia et al., 2001).
Potential Pharmaceutical Applications : Moloney (2001) discusses the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, which, like the compound , is a potential candidate for developing anti-inflammatory agents. This suggests a potential application in medicinal chemistry (Moloney, 2001).
Geochemical Applications : The study by Vane and Abbott (1999) on methoxyphenols as proxies for terrestrial biomass indicates a possible application in organic geochemistry and environmental studies. This research highlights the use of similar compounds in understanding chemical changes in the environment (Vane & Abbott, 1999).
Catalysis and Ligand Design : Takahashi and Achiwa (1989) and Leyendecker and Laucher (1983) present research on the use of pyrrolidine derivatives in asymmetric catalysis, which could be applicable to Methyl (2S,4S)-4-(2-methoxy-4-methylphenoxy)-2-pyrrolidinecarboxylate in similar chemical processes (Takahashi & Achiwa, 1989) (Leyendecker & Laucher, 1983).
Propiedades
IUPAC Name |
methyl (2S,4S)-4-(2-methoxy-4-methylphenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-9-4-5-12(13(6-9)17-2)19-10-7-11(15-8-10)14(16)18-3/h4-6,10-11,15H,7-8H2,1-3H3/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXLUQBUDKOSGH-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CC(NC2)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-(2-methoxy-4-methylphenoxy)-2-pyrrolidinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorocyclobutane-1-carboxylic acid](/img/structure/B1450061.png)

![[1(2H),2'-Bipyridin]-2-one,5'-bromo-](/img/structure/B1450065.png)

![4-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1450068.png)

![7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1450070.png)




![2-[3-Fluoro-5-(trifluoromethyl)-2-pyridyl]thioacetamide](/img/structure/B1450079.png)
